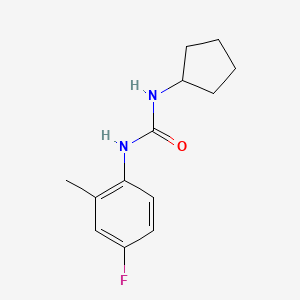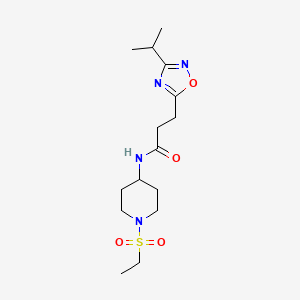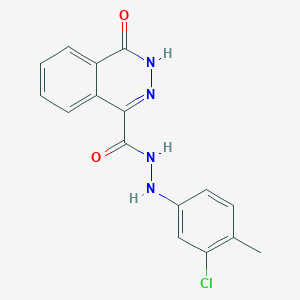
1-Cyclopentyl-3-(4-fluoro-2-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-3-(4-fluoro-2-methylphenyl)urea is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as CPI-455 and is a potent inhibitor of the enzyme EZH2. EZH2 is a histone methyltransferase that plays a crucial role in the epigenetic regulation of gene expression. Inhibition of EZH2 has been shown to have potential therapeutic benefits in various diseases, including cancer.
Mecanismo De Acción
CPI-455 exerts its therapeutic effects by inhibiting the activity of EZH2. EZH2 is a histone methyltransferase that plays a crucial role in the epigenetic regulation of gene expression. Inhibition of EZH2 leads to a decrease in the activity of various oncogenes and an increase in the activity of tumor suppressor genes, leading to the inhibition of cancer cell growth.
Biochemical and physiological effects:
CPI-455 has been shown to have significant biochemical and physiological effects in various cell lines and animal models. The compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. CPI-455 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, the compound has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CPI-455 in lab experiments is its potent inhibitory effect on EZH2. This allows for the precise regulation of gene expression and the study of the role of EZH2 in various diseases. However, one of the limitations of using CPI-455 is its potential off-target effects, which can complicate the interpretation of the results.
Direcciones Futuras
There are several future directions for the study of CPI-455 and its potential therapeutic applications. One area of research is the development of more potent and selective inhibitors of EZH2. Another area of research is the identification of biomarkers that can predict the response to EZH2 inhibitors in cancer patients. Additionally, the role of EZH2 in other diseases, such as cardiovascular diseases and metabolic disorders, is an area of active research.
Métodos De Síntesis
The synthesis of CPI-455 involves several steps, including the reaction of 4-fluoro-2-methylaniline with cyclopentanone to form the corresponding ketone. The ketone is then converted to the corresponding enol ether, which is subsequently reacted with urea to form CPI-455.
Aplicaciones Científicas De Investigación
CPI-455 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. CPI-455 has also been shown to have potential therapeutic benefits in other diseases, including inflammatory diseases and neurodegenerative disorders.
Propiedades
IUPAC Name |
1-cyclopentyl-3-(4-fluoro-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c1-9-8-10(14)6-7-12(9)16-13(17)15-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZBWHITIHJMJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-pyridin-3-yl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7497468.png)
![N-[(3-methoxyphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7497474.png)
![N-[(4-chlorophenyl)methyl]-N,1-dimethyl-2-oxopyridine-4-carboxamide](/img/structure/B7497493.png)
![N-[(3,5-difluorophenyl)methyl]-2-methylfuran-3-carboxamide](/img/structure/B7497498.png)
![methyl 4-[2-[(4-methoxybenzoyl)amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylate](/img/structure/B7497506.png)
![1-Cyclopentyl-3-[(1,5-dimethylpyrrol-2-yl)methyl]urea](/img/structure/B7497511.png)
![N-[2-(1-benzyl-1H-benzimidazol-2-yl)propan-2-yl]benzamide](/img/structure/B7497522.png)
![N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]-2-(phenoxymethyl)benzamide](/img/structure/B7497535.png)
![N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-2-oxopyridine-4-carboxamide](/img/structure/B7497551.png)

![2-phenothiazin-10-yl-N-[2-[(2-phenothiazin-10-ylacetyl)amino]ethyl]acetamide](/img/structure/B7497560.png)
![N,1-dimethyl-N-[(4-methylphenyl)methyl]-2-oxopyridine-4-carboxamide](/img/structure/B7497565.png)
![[2-[[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]amino]-2-oxoethyl] 4-chloro-1H-pyrrole-2-carboxylate](/img/structure/B7497567.png)
